Cas no 78416-39-4 (1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-)

1H-Pyrazole-4-carboxamide, 3-amino-N,1-dimethyl-, is a heterocyclic organic compound featuring a pyrazole core substituted with an amino group at the 3-position and a dimethylcarboxamide moiety at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceuticals and agrochemicals. The amino and carboxamide functional groups enhance its reactivity, enabling participation in condensation, cyclization, and other key transformations. Its well-defined molecular framework and stability under standard conditions make it suitable for precision synthesis. The compound is often utilized in the development of biologically active molecules, leveraging its ability to modulate electronic and steric properties in target structures.
1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl- structure
78416-39-4 structure
Product name:1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-
CAS No:78416-39-4
MF:C6H10N4O
Molecular Weight:154.1698
CID:553007
PubChem ID:45123505

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl- 化学的及び物理的性質

名前と識別子

    • 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-
    • 1H-Pyrazole-4-carboxamide, 3-amino-N,1-dimethyl-
    • SCHEMBL21117539
    • 3-amino-N,1-dimethyl-1H-pyrazole-4-carboxamide
    • 3-AMINO-N~4~,1-DIMETHYL-1H-PYRAZOLE-4-CARBOXAMIDE
    • 78416-39-4
    • AKOS027415705
    • インチ: InChI=1S/C6H10N4O/c1-8-6(11)4-3-10(2)9-5(4)7/h3H,1-2H3,(H2,7,9)(H,8,11)
    • InChIKey: TZJCFJULPYHKAL-UHFFFAOYSA-N
    • SMILES: CNC(=O)C1=CN(N=C1N)C

計算された属性

  • 精确分子量: 154.085
  • 同位素质量: 154.085
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 161
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.3
  • トポロジー分子極性表面積: 72.9A^2

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl- Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
abcr
AB555260-250 mg
3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; .
78416-39-4
250MG
€528.40 2022-03-01
abcr
AB555260-500 mg
3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; .
78416-39-4
500MG
€688.90 2022-03-01
abcr
AB555260-1 g
3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; .
78416-39-4
1g
€935.40 2022-03-01
abcr
AB555260-100 mg
3-Amino-N,1-dimethyl-1H-pyrazole-4-carboxamide; .
78416-39-4
100MG
€393.30 2022-03-01

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl- 関連文献

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl-に関する追加情報

Introduction to 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl (CAS No. 78416-39-4)

The compound 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl (CAS No. 78416-39-4) represents a significant advancement in the field of pharmaceutical chemistry and medicinal research. This heterocyclic compound, featuring a pyrazole core with functionalized amide and amino groups, has garnered considerable attention due to its versatile biological activities and potential therapeutic applications. The structural framework of this molecule not only contributes to its unique chemical properties but also opens up avenues for innovative drug design and development.

1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl belongs to the pyrazole class of compounds, which are known for their broad spectrum of biological activities. Pyrazoles are five-membered aromatic rings consisting of two nitrogen atoms and three carbon atoms. The presence of an amide group at the 4-position and an amino group at the 3-position, along with a dimethyl substitution at the 1-position, endows this compound with distinct pharmacophoric features that are highly relevant in modern drug discovery.

Recent studies have highlighted the importance of pyrazole derivatives in the development of novel therapeutic agents. The pyrazole core serves as a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets. Specifically, the amide and amino functional groups in 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl facilitate hydrogen bonding interactions, which are crucial for binding to biological receptors. This property makes it an attractive candidate for designing small-molecule inhibitors and activators.

One of the most compelling aspects of this compound is its potential in oncology research. Emerging evidence suggests that pyrazole derivatives can modulate key signaling pathways involved in cancer cell proliferation and survival. The 3-amino-N,1-dimethyl moiety in particular has been shown to interact with enzymes such as kinases and phosphodiesterases, which are often dysregulated in cancerous tissues. By targeting these enzymes, 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl may offer a novel mechanism for cancer therapy.

In addition to its oncological potential, this compound has shown promise in anti-inflammatory applications. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. Studies indicate that pyrazole derivatives can inhibit inflammatory cytokine production by modulating nuclear factor kappa B (NF-κB) signaling pathways. The structural features of 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl, particularly the amide group at the 4-position and the amino group at the 3-position, contribute to its ability to interfere with inflammatory cascades.

The synthesis of 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl involves multi-step organic reactions that highlight the synthetic versatility of pyrazole chemistry. The introduction of the amide functionality through condensation reactions with appropriate carboxylic acid derivatives is a well-established method in synthetic organic chemistry. Similarly, the substitution at the 1-position with a dimethyl group can be achieved through nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. These synthetic strategies underscore the compound's accessibility for further structural modifications and derivatization.

Recent advancements in computational chemistry have further enhanced the understanding of 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl's interactions with biological targets. Molecular docking studies have revealed that this compound can bind effectively to various protein receptors with high affinity. These studies not only predict potential therapeutic applications but also guide experimental design by identifying key binding residues and interactions. Such computational approaches are becoming indispensable tools in modern drug discovery pipelines.

The pharmacokinetic properties of 1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl are also subjects of ongoing research. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for evaluating its clinical efficacy and safety profile. Preliminary studies suggest that this compound exhibits favorable solubility characteristics due to its polar functional groups, which may enhance oral bioavailability. Additionally, metabolic stability assessments indicate that it undergoes controlled degradation in vivo.

In conclusion,1H-Pyrazole-4-carboxamide,3-amino-N,1-dimethyl(CAS No. 78416-39-4) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable scaffold for developing novel therapeutic agents targeting cancer and inflammation. As research continues to uncover new insights into its mechanisms of action,this compound holds significant potential for contributing to advancements in medicine.

おすすめ記事

推奨される供給者
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd